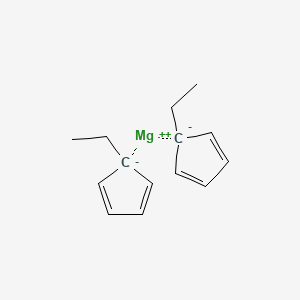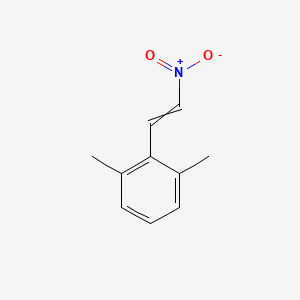
Sulfanylformonitrile; tetraethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanylformonitrile; tetraethylazanium is a compound that combines the properties of sulfanylformonitrile and tetraethylazanium Sulfanylformonitrile is a sulfur-containing organic compound, while tetraethylazanium is a quaternary ammonium cation
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sulfanylformonitrile; tetraethylazanium involves the reaction of sulfanylformonitrile with tetraethylammonium salts. The reaction typically occurs under controlled conditions, with the temperature and pH carefully monitored to ensure the desired product is obtained. The reaction may involve the use of solvents such as acetonitrile to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reactants, temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Sulfanylformonitrile; tetraethylazanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives. These products have various applications in different fields, including pharmaceuticals and materials science.
科学研究应用
Sulfanylformonitrile; tetraethylazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of sulfanylformonitrile; tetraethylazanium involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds to sulfanylformonitrile; tetraethylazanium include:
Tetraethylammonium: A quaternary ammonium cation used in research to prepare lipophilic salts of inorganic anions.
Tetrabutylammonium: Another quaternary ammonium cation with similar properties but different alkyl groups.
Tetramethylammonium: A smaller quaternary ammonium cation with different chemical properties.
Uniqueness
This compound is unique due to its combination of sulfur-containing and quaternary ammonium components. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C9H21N2S+ |
|---|---|
分子量 |
189.34 g/mol |
IUPAC 名称 |
tetraethylazanium;thiocyanic acid |
InChI |
InChI=1S/C8H20N.CHNS/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;3H/q+1; |
InChI 键 |
SCSJEBFMSZHPTH-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC)(CC)CC.C(#N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)




![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)




![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)
